molecular formula C9H14N2O3S B1511047 3-Amino-4-isopropoxy-benzenesulfonamide

3-Amino-4-isopropoxy-benzenesulfonamide

Cat. No.: B1511047
M. Wt: 230.29 g/mol
InChI Key: UNZNLLIRZYWTEV-UHFFFAOYSA-N
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Description

3-Amino-4-isopropoxy-benzenesulfonamide is a useful research compound. Its molecular formula is C9H14N2O3S and its molecular weight is 230.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H14N2O3S

Molecular Weight

230.29 g/mol

IUPAC Name

3-amino-4-propan-2-yloxybenzenesulfonamide

InChI

InChI=1S/C9H14N2O3S/c1-6(2)14-9-4-3-7(5-8(9)10)15(11,12)13/h3-6H,10H2,1-2H3,(H2,11,12,13)

InChI Key

UNZNLLIRZYWTEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)S(=O)(=O)N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium borohydride (1.88 g, 49.6 mmol) was added slowly to a solution of nickel (II) chloride hexahydrate (3.93 g, 16.5 mmol) in methanol (60 mL) at 0° C. and the resulting black suspension was stirred for 30 min at 23° C. The mixture was cooled to 0° C. and 4-isopropoxy-3-nitro-benzenesulfonamide (8.6 g, 33.0 mmol, example 2, step c) was added followed by sodium borohydride (4.38 g, 115.6 mmol). The resulting black suspension was stirred for 30 min at 23° C. Water was added to the reaction mixture to quench excess NaBH4, followed by addition of saturated aqueous NaHCO3. The product was extracted with dichloromethane and the organic phase was washed with brine, dried with Na2SO4 and evaporated to give the title compound.
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
nickel (II) chloride hexahydrate
Quantity
3.93 g
Type
catalyst
Reaction Step One
Name
4-isopropoxy-3-nitro-benzenesulfonamide
Quantity
8.6 g
Type
reactant
Reaction Step Two
Quantity
4.38 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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